N-(5-氯吡啶-2-基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

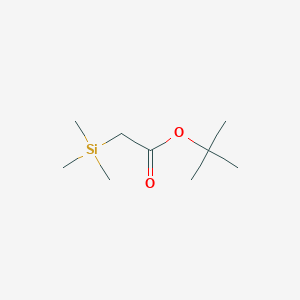

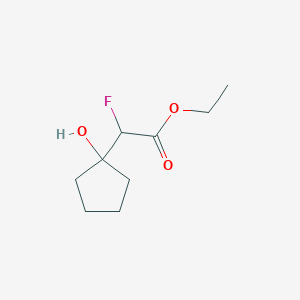

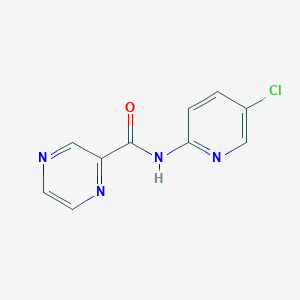

The molecular structure of “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Chemical Reactions Analysis

Compounds structurally related to “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” have been synthesized and evaluated for their antimicrobial and antifungal activities. The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .

Physical And Chemical Properties Analysis

“N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” is a white or off-white crystalline solid with a melting point of 197-198°C and a boiling point of 293-295°C. It is soluble in water, ethanol, and other polar solvents.

科学研究应用

Antimicrobial and Antifungal Applications

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide: has been studied for its potential in combating various bacterial and fungal strains. Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities, which could be harnessed to develop new classes of antibiotics .

Anti-Inflammatory Drug Synthesis

This compound is utilized in the synthesis of anti-inflammatory drugs. Its structural properties make it a valuable precursor in the creation of molecules that can modulate inflammatory responses in medical treatments.

Kinase Inhibition

Derivatives of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide have shown activity in kinase inhibition, which is crucial in the treatment of various diseases, including cancer. Kinase inhibitors can regulate cell functions and have therapeutic applications in oncology .

Metal-Organic Frameworks (MOFs)

The compound’s derivatives are being explored in the development of MOFs. These frameworks have unique structural properties and can be used in material science for creating new materials with potential industrial applications.

Drug Discovery and Design

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide: serves as an attractive scaffold in drug discovery due to its nitrogen-containing heterocyclic structure. It provides a platform for the design of new drugs with a wide range of biological activities .

Antitubercular Agent Research

Research has indicated that pyrazinecarboxamide derivatives, related to N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide , are used in the treatment of tuberculosis. These compounds can disrupt membrane energetics and inhibit membrane transport function in Mycobacterium tuberculosis .

未来方向

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. These targets often include kinases, which play a crucial role in signal transduction pathways, or other proteins involved in disease pathways such as inflammation or cancer .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit the enzyme’s activity or block the receptor’s function, leading to a disruption in the signaling pathways. For example, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .

Biochemical Pathways

By inhibiting its target, N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide affects several biochemical pathways. These pathways could include those involved in cell proliferation, apoptosis, or immune responses. The inhibition of these pathways can lead to reduced cell growth in cancer or decreased inflammation in autoimmune diseases .

Pharmacokinetics

The pharmacokinetics of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .

Result of Action

At the molecular level, the action of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide results in the inhibition of target enzymes or receptors, leading to altered cellular functions. This can manifest as reduced cell proliferation, increased apoptosis, or decreased inflammatory responses. At the cellular level, these changes can lead to the suppression of tumor growth or the alleviation of symptoms in inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .

属性

IUPAC Name |

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIYLVGOFCOWPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。